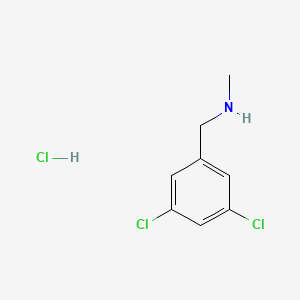

3,5-Dichloro-N-methylbenzylamine hydrochloride

Description

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCOTVZJEIJWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC(=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90390-21-9 (Parent) | |

| Record name | Benzenemethanamine, 3,5-dichloro-N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-22-3 | |

| Record name | Benzenemethanamine, 3,5-dichloro-N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-N-methylbenzylamine Hydrochloride from 3,5-Dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dichloro-N-methylbenzylamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The synthesis is achieved through a two-step process commencing with the reductive amination of 3,5-dichlorobenzaldehyde with methylamine to yield the free amine, followed by its conversion to the hydrochloride salt. This document outlines a detailed experimental protocol for this transformation, presents key quantitative data, and includes a visual representation of the synthetic workflow. The methodologies described are based on established chemical principles and are intended to be a practical resource for laboratory-scale synthesis.

Introduction

Substituted benzylamines are a class of organic compounds that are frequently incorporated into the structures of biologically active molecules. The specific compound, 3,5-Dichloro-N-methylbenzylamine, serves as a key intermediate in the development of various therapeutic agents and agricultural chemicals. Its hydrochloride salt form often provides enhanced stability and solubility, which is advantageous for handling, formulation, and subsequent chemical reactions.

This guide details a reliable and scalable laboratory procedure for the preparation of 3,5-Dichloro-N-methylbenzylamine hydrochloride from commercially available 3,5-dichlorobenzaldehyde. The core of this synthesis is the reductive amination reaction, a robust and widely used method for the formation of carbon-nitrogen bonds.

Synthetic Pathway

The synthesis of 3,5-Dichloro-N-methylbenzylamine hydrochloride is accomplished in two primary steps:

-

Reductive Amination: 3,5-Dichlorobenzaldehyde is reacted with methylamine in the presence of a reducing agent to form 3,5-Dichloro-N-methylbenzylamine.

-

Salt Formation: The resulting free amine is then treated with hydrochloric acid to precipitate the desired hydrochloride salt.

The overall reaction scheme is depicted below:

Figure 1: Synthetic workflow for 3,5-Dichloro-N-methylbenzylamine hydrochloride.

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloro-N-methylbenzylamine (Reductive Amination)

This procedure is adapted from general methods for reductive amination.

Materials:

-

3,5-Dichlorobenzaldehyde

-

Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichlorobenzaldehyde (1 equivalent) in dichloromethane or 1,2-dichloroethane (approximately 5-10 mL per gram of aldehyde).

-

To this solution, add methylamine solution (1.1 to 1.5 equivalents). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

-

In a separate container, prepare a slurry of sodium triacetoxyborohydride (1.2 to 1.5 equivalents) in the same solvent.

-

Slowly add the reducing agent slurry to the reaction mixture. The addition may be exothermic. Maintain the reaction temperature at room temperature.

-

Stir the reaction mixture at room temperature for 3-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3,5-Dichloro-N-methylbenzylamine as an oil or solid.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of 3,5-Dichloro-N-methylbenzylamine Hydrochloride

Materials:

-

Crude or purified 3,5-Dichloro-N-methylbenzylamine

-

Anhydrous diethyl ether or ethyl acetate

-

Hydrochloric acid solution (e.g., 2.0 M in diethyl ether or anhydrous HCl gas in a suitable solvent)

Procedure:

-

Dissolve the 3,5-Dichloro-N-methylbenzylamine (1 equivalent) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.0 to 1.1 equivalents) dropwise with stirring.

-

A white precipitate of the hydrochloride salt should form immediately.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold anhydrous diethyl ether.

-

Dry the product under vacuum to obtain 3,5-Dichloro-N-methylbenzylamine hydrochloride as a white to off-white solid.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) |

| 3,5-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | White to off-white solid | - |

| 3,5-Dichloro-N-methylbenzylamine | C₈H₉Cl₂N | 190.07 | Oil or low melting solid | 75-90 (estimated) |

| 3,5-Dichloro-N-methylbenzylamine Hydrochloride | C₈H₁₀Cl₃N | 226.53 | White to off-white solid | >95 (for the salt formation step) |

Characterization

The synthesized 3,5-Dichloro-N-methylbenzylamine hydrochloride can be characterized using standard analytical techniques:

-

Melting Point: Determination of the melting point range can indicate the purity of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule.

Safety and Handling

-

3,5-Dichlorobenzaldehyde is an irritant.

-

Methylamine is a flammable and corrosive gas or liquid. Handle in a well-ventilated fume hood.

-

Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid.

-

Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic solvents.

-

Hydrochloric acid is highly corrosive.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Logical Relationship Diagram

The logical progression of the experimental work is outlined below.

Figure 2: Experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of 3,5-Dichloro-N-methylbenzylamine hydrochloride from 3,5-dichlorobenzaldehyde. The described reductive amination followed by hydrochloride salt formation is a robust and efficient method suitable for laboratory-scale preparations. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in the synthesis of this important chemical intermediate.

An In-depth Technical Guide to the Preparation of 3,5-Dichloro-N-methylbenzylamine Hydrochloride via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dichloro-N-methylbenzylamine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on the reductive amination of 3,5-dichlorobenzaldehyde with methylamine, a robust and widely utilized synthetic route. This document details the experimental protocol, presents quantitative data in a structured format, and illustrates the reaction pathway and experimental workflow through clear diagrams.

Introduction

3,5-Dichloro-N-methylbenzylamine and its hydrochloride salt are valuable building blocks in medicinal chemistry, particularly in the synthesis of central nervous system agents and antidepressants. The reductive amination of an aldehyde with an amine offers a direct and efficient method for the formation of the corresponding amine. This process involves the initial formation of an imine or iminium ion intermediate from the reaction of 3,5-dichlorobenzaldehyde and methylamine, which is then reduced in situ by a suitable reducing agent to yield the desired secondary amine. The subsequent conversion to the hydrochloride salt enhances the compound's stability and handling properties.

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages: the reductive amination of 3,5-dichlorobenzaldehyde with methylamine to form 3,5-dichloro-N-methylbenzylamine, followed by the conversion of the free base to its hydrochloride salt.

Stage 1: Reductive Amination

The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of 3,5-dichlorobenzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (Schiff base). A reducing agent, such as sodium borohydride, is then used to reduce the imine to the secondary amine, 3,5-dichloro-N-methylbenzylamine.

Stage 2: Hydrochloride Salt Formation

The purified 3,5-dichloro-N-methylbenzylamine is treated with hydrochloric acid to form the stable hydrochloride salt, which can be easily isolated and purified.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 3,5-dichloro-N-methylbenzylamine hydrochloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,5-Dichlorobenzaldehyde | 98% | Commercially Available |

| Methylamine hydrochloride | 99% | Commercially Available |

| Sodium borohydride (NaBH₄) | 98% | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Hydrochloric acid (HCl) | Concentrated | Commercially Available |

| Sodium hydroxide (NaOH) | Pellets | Commercially Available |

| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available |

Procedure

Step 1: Reductive Amination

-

To a solution of 3,5-dichlorobenzaldehyde (10.0 g, 57.1 mmol) in methanol (100 mL) in a round-bottom flask, add methylamine hydrochloride (4.2 g, 62.8 mmol).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add sodium borohydride (2.6 g, 68.5 mmol) portion-wise to the cooled mixture, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Work-up and Isolation of the Free Base

-

Once the reaction is complete, carefully add water (50 mL) to quench any remaining sodium borohydride.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add dichloromethane (100 mL) to the aqueous residue and basify with a 2M sodium hydroxide solution until the pH is approximately 10-11.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-dichloro-N-methylbenzylamine as an oil.

Step 3: Formation and Purification of the Hydrochloride Salt

-

Dissolve the crude amine in diethyl ether (100 mL).

-

Slowly add a solution of hydrochloric acid in diethyl ether (prepared by carefully bubbling HCl gas through anhydrous diethyl ether) or a concentrated HCl solution dropwise with stirring until precipitation is complete.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether (2 x 20 mL).

-

Dry the product under vacuum to yield 3,5-dichloro-N-methylbenzylamine hydrochloride as a white to off-white solid.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of 3,5-dichloro-N-methylbenzylamine hydrochloride.

| Parameter | Value |

| Reactants | |

| 3,5-Dichlorobenzaldehyde | 10.0 g (57.1 mmol) |

| Methylamine hydrochloride | 4.2 g (62.8 mmol) |

| Sodium borohydride | 2.6 g (68.5 mmol) |

| Reaction Conditions | |

| Solvent | Methanol |

| Reaction Temperature | 0-5 °C (addition), RT (reaction) |

| Reaction Time | 5-7 hours |

| Product | |

| Product Name | 3,5-Dichloro-N-methylbenzylamine hydrochloride |

| Appearance | White to off-white solid |

| Typical Yield | 80-90% |

| Purity (by HPLC) | >98% |

Experimental Workflow

The following diagram illustrates the overall experimental workflow from starting materials to the final purified product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled with care and quenched slowly.

-

Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of 3,5-dichloro-N-methylbenzylamine hydrochloride via reductive amination. The presented methodology is robust, high-yielding, and suitable for laboratory-scale preparation. The provided quantitative data and workflow diagrams offer a clear and concise resource for researchers and professionals in the field of drug development and organic synthesis.

Technical Guide: Physicochemical Properties of 3,5-Dichloro-N-methylbenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-N-methylbenzylamine hydrochloride is a chlorinated aromatic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structural features make it a valuable building block, particularly in the development of agents targeting the central nervous system, such as antidepressants, including selective serotonin reuptake inhibitors (SSRIs).[1][2] The hydrochloride salt form is often utilized to enhance stability and solubility, which are critical parameters for handling and reaction efficiency in both research and industrial settings.[1][2] A thorough understanding of its physicochemical properties is paramount for optimizing synthetic routes, formulation development, and predicting its behavior in biological systems.

This technical guide provides a summary of the known properties of 3,5-Dichloro-N-methylbenzylamine hydrochloride and outlines detailed experimental protocols for the determination of key physicochemical parameters.

Physicochemical Properties Summary

| Property | Value | Reference |

| IUPAC Name | 1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride | [3] |

| CAS Number | 90389-22-3 | [3] |

| Molecular Formula | C₈H₁₀Cl₃N | [2][3] |

| Molecular Weight | 226.53 g/mol | [2][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Experimental Protocols for Physicochemical Characterization

This section details the standard experimental methodologies for determining the melting point, aqueous solubility, pKa, and partition coefficient (logP) of 3,5-Dichloro-N-methylbenzylamine hydrochloride.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.[4] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities can lead to a depression and broadening of this range. The capillary method is a standard technique for accurate melting point determination.

Experimental Protocol: Capillary Method [5]

-

Sample Preparation: A small quantity of 3,5-Dichloro-N-methylbenzylamine hydrochloride is placed on a clean, dry surface and finely pulverized using a spatula or mortar and pestle to ensure uniform packing.

-

Capillary Loading: The open end of a capillary tube (sealed at one end) is jabbed into the powdered sample. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument).

-

Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary determination can be performed by heating the sample at a rapid rate (10-20°C per minute) to get a rough estimate.[5] The apparatus should be allowed to cool before the precise determination.

-

Precise Determination: The apparatus is heated to a temperature approximately 15-20°C below the expected melting point.

-

Slow Heating: The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Observation and Recording: The sample is observed continuously through the magnifying eyepiece. The temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final) are recorded. This range (T_initial - T_final) is the melting point range.

-

Replicates: The procedure is repeated at least twice with fresh samples to ensure the reproducibility of the results.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6][7] It involves creating a saturated solution of the compound in an aqueous buffer and measuring its concentration after equilibrium is reached.

Experimental Protocol: Shake-Flask Method [6][8][9]

-

Buffer Preparation: Aqueous buffers are prepared at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to determine the pH-solubility profile. The experiments should be conducted at a constant temperature, typically 37 ± 1 °C.[8][9]

-

Sample Addition: An excess amount of solid 3,5-Dichloro-N-methylbenzylamine hydrochloride is added to a known volume of each buffer in a sealed vessel. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.[7]

-

Equilibration: The vessels are agitated (e.g., using an orbital shaker or rotator) at a constant temperature (37°C) for an extended period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined in preliminary studies by measuring the concentration at different time points until it becomes constant.[8]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation at high speed or by filtration through a fine-pore filter (e.g., 0.45 µm) that does not adsorb the compound.[6]

-

Quantification: An aliquot of the clear supernatant or filtrate is carefully removed and diluted as necessary. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy. A calibration curve with known concentrations of the compound is used for accurate quantification.[6]

-

pH Verification: The pH of the saturated solution is measured after the experiment to ensure it has not deviated significantly from the initial buffer pH.[8]

-

Replicates: The experiment is performed in at least triplicate for each pH condition to ensure the reliability of the results.[8]

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the extent of ionization of a molecule at a given pH. For a drug molecule with ionizable groups, the pKa dictates its solubility, permeability, and receptor binding characteristics. Potentiometric titration is a highly precise and common method for pKa determination.[10][11]

Experimental Protocol: Potentiometric Titration [10][11]

-

Instrument Calibration: A potentiometer/pH meter is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature (typically 25°C).[10]

-

Sample Preparation: A precise amount of 3,5-Dichloro-N-methylbenzylamine hydrochloride is dissolved in purified water or a suitable co-solvent system (if aqueous solubility is low) to a known concentration (e.g., 1 mM). The ionic strength of the solution is typically kept constant by adding a background electrolyte like 0.15 M KCl.[10]

-

Titration Setup: The sample solution is placed in a thermostatted vessel and stirred continuously. A calibrated pH electrode is immersed in the solution. To avoid interference from atmospheric CO₂, the solution is purged with an inert gas, such as nitrogen, before and during the titration.[10][11]

-

Titration: Since the compound is an amine hydrochloride (an acidic salt), the titration is performed with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments.

-

Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH reading is recorded. The process is continued until the pH plateaus in the high basic region (e.g., pH 12).[10]

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve (often determined from the first or second derivative of the plot).

-

pKa Calculation: The pKa is the pH at the half-equivalence point, where the concentrations of the protonated (amine hydrochloride) and deprotonated (free amine) species are equal.

-

Replicates: The titration is performed at least three times to ensure accuracy and precision. The average pKa value and standard deviation are reported.[10]

Determination of Partition Coefficient (logP)

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is a critical determinant of its ability to cross biological membranes. It is defined as the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[12] The shake-flask method is the traditional and most reliable technique for its measurement.[13][14]

Experimental Protocol: Shake-Flask Method [12][14][15]

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate buffer at pH 7.4 to mimic physiological conditions) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[15]

-

Sample Preparation: A known amount of 3,5-Dichloro-N-methylbenzylamine hydrochloride is dissolved in the pre-saturated aqueous or n-octanol phase. The initial concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: The solution from step 2 is combined with a known volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The container is shaken or agitated at a constant temperature for a sufficient period (e.g., 24 hours) to allow for complete partitioning of the compound between the two phases and for equilibrium to be reached.

-

Phase Separation: After equilibration, the mixture is centrifuged to ensure a clean and complete separation of the n-octanol and aqueous layers.[14]

-

Quantification: A precise aliquot is carefully removed from each phase, avoiding any cross-contamination. The concentration of the compound in each phase ([C]_octanol and [C]_aqueous) is determined using a suitable and validated analytical method like HPLC-UV.

-

logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio: P = [C]_octanol / [C]_aqueous logP = log₁₀(P)

-

Note on Ionizable Compounds: Since 3,5-Dichloro-N-methylbenzylamine is an amine, it will be ionized at physiological pH. The measured value is technically the distribution coefficient (logD) at that specific pH. To determine the logP (which refers to the neutral species), the experiment would need to be conducted at a pH where the compound is predominantly in its non-ionized form (typically at least 2 pH units above its pKa), or the logP can be calculated from logD and pKa values.[12][15]

References

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. 3,5-Dichloro-N-methylbenzylamine hydrochloride [myskinrecipes.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. athabascau.ca [athabascau.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3,5-Dichloro-N-methylbenzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Dichloro-N-methylbenzylamine hydrochloride (C₈H₁₀Cl₃N). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules and established spectroscopic principles. It also includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are applicable to this class of compounds.

Chemical Structure and Properties

-

IUPAC Name: 1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride[1]

-

CAS Number: 90389-22-3[1]

-

Molecular Formula: C₈H₁₀Cl₃N[1]

-

Molecular Weight: 226.53 g/mol

-

Canonical SMILES: CNCC1=CC(Cl)=CC(Cl)=C1.Cl[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,5-Dichloro-N-methylbenzylamine hydrochloride. These predictions are derived from established chemical shift and fragmentation theories, as well as by comparison with experimental data for analogous compounds such as N-methylbenzylamine hydrochloride and other chlorinated aromatic amines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~2.7 - 2.9 | Singlet | 3H | N-CH₃ |

| ~4.1 - 4.3 | Singlet | 2H | Ar-CH₂-N |

| ~7.4 - 7.6 | Multiplet | 3H | Aromatic (C₂-H, C₄-H, C₆-H) |

| ~9.5 - 10.5 | Broad Singlet | 2H | N⁺H₂ |

Note: The chemical shifts are referenced to a standard internal solvent signal. The presence of the hydrochloride salt will cause a significant downfield shift for the protons on and near the nitrogen atom (N-CH₃, Ar-CH₂, and especially the N⁺H₂ protons).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~33 - 36 | N-CH₃ |

| ~52 - 55 | Ar-CH₂-N |

| ~127 - 129 | Aromatic CH (C₄) |

| ~130 - 132 | Aromatic CH (C₂, C₆) |

| ~135 - 137 | Aromatic C-Cl (C₃, C₅) |

| ~138 - 140 | Aromatic C (C₁) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2700 - 3000 | N-H Stretch | Secondary ammonium salt (R₂N⁺H₂) |

| ~2850 - 3000 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~3000 - 3100 | C-H Stretch | Aromatic |

| ~1560 - 1600 | C=C Stretch | Aromatic ring |

| ~1450 - 1500 | C=C Stretch | Aromatic ring |

| ~1000 - 1200 | C-N Stretch | Amine |

| ~700 - 850 | C-Cl Stretch | Aryl halide |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 189/191/193 | [M]⁺• (Molecular ion of the free base, showing isotopic pattern for two chlorine atoms) |

| 174/176/178 | [M-CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 44 | [CH₃NHCH₂]⁺ |

Note: The mass spectrum would be of the free base, 3,5-Dichloro-N-methylbenzylamine, as the hydrochloride salt would typically dissociate in the ion source.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for obtaining the spectroscopic data for 3,5-Dichloro-N-methylbenzylamine hydrochloride.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3,5-Dichloro-N-methylbenzylamine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). The spectra should be phased and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

ESI-MS Acquisition Parameters (for detecting the protonated molecule of the free base):

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions. The molecular ion peak and fragmentation pattern can be analyzed to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 3,5-Dichloro-N-methylbenzylamine hydrochloride.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to 3,5-Dichloro-N-methylbenzylamine Hydrochloride (CAS 90389-22-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific biological properties and a detailed, validated synthesis protocol for 3,5-Dichloro-N-methylbenzylamine hydrochloride. This guide compiles all available information and presents a plausible synthesis route and a hypothetical mechanism of action based on structurally related compounds.

Chemical Properties and Identifiers

3,5-Dichloro-N-methylbenzylamine hydrochloride is a chlorinated aromatic amine. Its fundamental chemical and physical properties, as available from various chemical suppliers and databases, are summarized below.

| Property | Value | Source |

| CAS Number | 90389-22-3 | [1] |

| Molecular Formula | C₈H₁₀Cl₃N | [1] |

| Molecular Weight | 226.53 g/mol | [1] |

| IUPAC Name | 1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride | [1] |

| Canonical SMILES | CNCC1=CC(Cl)=CC(Cl)=C1.Cl | [1] |

| InChI Key | YMCOTVZJEIJWKV-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD01657245 | [1] |

| Purity | Typically ≥95% | [1] |

| Physical State | Solid (presumed) | General knowledge |

| Storage | Room temperature, in a dry, sealed container | General knowledge |

Synthesis

A specific, validated experimental protocol for the synthesis of 3,5-Dichloro-N-methylbenzylamine hydrochloride is not available in published literature. However, a plausible and common method for the synthesis of N-methylbenzylamines is through the reductive amination of the corresponding benzaldehyde.

Proposed Synthesis Route: Reductive Amination

The proposed synthesis involves a two-step, one-pot reaction starting from 3,5-dichlorobenzaldehyde and methylamine. The initial reaction forms an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt.

Reaction Scheme:

Hypothetical Experimental Protocol

Materials:

-

3,5-Dichlorobenzaldehyde

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Hydrochloric acid (e.g., 2M solution in diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

Procedure:

-

Imine Formation: To a solution of 3,5-dichlorobenzaldehyde (1 equivalent) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane, add a solution of methylamine (1.1-1.5 equivalents) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the imine.

-

Reduction: To the mixture containing the intermediate imine, add a reducing agent such as sodium triacetoxyborohydride (1.2-1.5 equivalents) in portions. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting aldehyde and imine.

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,5-Dichloro-N-methylbenzylamine.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

-

Salt Formation: The purified free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting precipitate of 3,5-Dichloro-N-methylbenzylamine hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Synthesis Workflow Diagram

Biological Activity and Mechanism of Action (Hypothetical)

There is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for 3,5-Dichloro-N-methylbenzylamine hydrochloride. However, based on the activities of structurally similar chlorinated benzylamine derivatives, a hypothetical mechanism of action can be proposed. Many benzylamine derivatives are known to interact with monoamine transporters or receptors in the central nervous system.

Hypothetical Mechanism of Action

It is plausible that 3,5-Dichloro-N-methylbenzylamine could act as a modulator of monoaminergic systems. The presence of chlorine atoms on the phenyl ring can influence the lipophilicity and electronic properties of the molecule, potentially affecting its binding affinity and selectivity for specific protein targets. A possible, though unproven, mechanism could involve the inhibition of monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT). Inhibition of these transporters would lead to an increase in the extracellular concentrations of the respective neurotransmitters, which is a common mechanism for antidepressant and anxiolytic drugs.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where 3,5-Dichloro-N-methylbenzylamine hydrochloride could inhibit a monoamine transporter, leading to downstream cellular effects.

Safety and Handling

Based on safety data sheets for this compound, 3,5-Dichloro-N-methylbenzylamine hydrochloride is considered hazardous.[2]

-

Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage. Harmful to aquatic life.[2]

-

Precautionary Statements:

-

Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]

-

Response: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[2]

-

-

Storage: Store locked up.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[2]

It is crucial to handle this compound in a well-ventilated area, preferably in a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Analytical Methods

Characterization and purity assessment of 3,5-Dichloro-N-methylbenzylamine hydrochloride would typically involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion and Future Directions

3,5-Dichloro-N-methylbenzylamine hydrochloride (CAS 90389-22-3) is a chemical compound for which detailed public information is scarce. While its basic chemical identity is established, a significant lack of data exists regarding its specific physical properties, a validated synthesis protocol, and, most importantly, its biological activity and mechanism of action. The proposed synthesis via reductive amination provides a viable route for its preparation in a laboratory setting. The hypothetical mechanism of action as a monoamine transporter inhibitor is based on the known pharmacology of structurally related compounds and requires experimental validation.

For researchers and drug development professionals, this compound may represent an unexplored scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. Future research should focus on:

-

The development and validation of a robust and scalable synthesis protocol.

-

Thorough characterization of its physicochemical properties.

-

Comprehensive in vitro and in vivo studies to elucidate its pharmacological profile, including its primary molecular targets, potency, selectivity, and potential therapeutic applications.

References

An In-depth Technical Guide to 3,5-Dichloro-N-methylbenzylamine Hydrochloride as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-N-methylbenzylamine hydrochloride is a halogenated aromatic amine that serves as a key building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern makes it a valuable intermediate, particularly in the development of antidepressant and anxiolytic agents. This technical guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, and its notable application in the synthesis of the selective serotonin reuptake inhibitor (SSRI), sertraline. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide outlines general methodologies based on established chemical principles for its synthesis and will be updated as more specific information becomes available.

Introduction

3,5-Dichloro-N-methylbenzylamine hydrochloride (CAS No. 90389-22-3) is a fine chemical intermediate whose molecular structure is integral to the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of two chlorine atoms on the benzene ring significantly influences its reactivity and the properties of the resulting therapeutic agents. Its hydrochloride salt form enhances stability and solubility, which is advantageous for handling and in various reaction conditions.

Physicochemical Properties

Detailed experimental data for 3,5-Dichloro-N-methylbenzylamine hydrochloride is not widely published. The following table summarizes its basic chemical properties.

| Property | Value | Source |

| CAS Number | 90389-22-3 | [1][2] |

| Molecular Formula | C₈H₁₀Cl₃N | [2] |

| Molecular Weight | 226.53 g/mol | [2] |

| IUPAC Name | 1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride | - |

| Canonical SMILES | CNCC1=CC(Cl)=CC(Cl)=C1.Cl | - |

| InChI Key | YMCOTVZJEIJWKV-UHFFFAOYSA-N | - |

Synthesis of 3,5-Dichloro-N-methylbenzylamine Hydrochloride

While specific, detailed protocols for the synthesis of 3,5-Dichloro-N-methylbenzylamine hydrochloride are not available in the public domain, two primary synthetic routes are chemically plausible: reductive amination of 3,5-dichlorobenzaldehyde and N-methylation of 3,5-dichlorobenzylamine.

Plausible Synthetic Route 1: Reductive Amination

This is a widely used method for the formation of amines from carbonyl compounds.

Reaction Scheme:

References

The Pivotal Role of 3,5-Dichloro-N-methylbenzylamine Hydrochloride in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-N-methylbenzylamine hydrochloride serves as a crucial starting material in the synthesis of a significant class of agrochemicals, primarily the dicarboximide fungicides. Its core structure, featuring a 3,5-dichlorinated phenyl ring, is a key pharmacophore in several widely used fungicides for controlling a broad spectrum of plant diseases. This technical guide provides an in-depth exploration of the synthetic pathways from 3,5-Dichloro-N-methylbenzylamine hydrochloride to prominent dicarboximide fungicides such as Iprodione, Vinclozolin, and Procymidone. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate a comprehensive understanding for researchers and professionals in the field of agrochemical development.

Introduction

The dicarboximide class of fungicides plays a vital role in modern agriculture, offering effective control against a variety of fungal pathogens on fruits, vegetables, and ornamental crops. The efficacy of these fungicides is intrinsically linked to the 3,5-dichlorophenyl moiety, which is a common structural feature. 3,5-Dichloro-N-methylbenzylamine hydrochloride is a key precursor that provides this essential chemical scaffold. The synthetic challenge lies in the efficient conversion of this starting material into key intermediates, such as 3,5-dichloroaniline, which are then elaborated into the final fungicidal products. This guide will detail the necessary synthetic transformations, providing a clear and practical overview of the process.

Core Synthesis Pathway: From Precursor to Key Intermediate

The primary synthetic strategy involves the conversion of 3,5-Dichloro-N-methylbenzylamine hydrochloride to the pivotal intermediate, 3,5-dichloroaniline. This transformation is achieved through a debenzylation reaction, a common process in organic synthesis for the removal of a benzyl group from a nitrogen atom.

Debenzylation via Catalytic Transfer Hydrogenolysis

A widely employed and efficient method for N-debenzylation is catalytic transfer hydrogenolysis. This reaction typically utilizes a palladium on carbon (Pd/C) catalyst and a hydrogen donor, such as ammonium formate or hydrazine hydrate, in an alcoholic solvent. The reaction proceeds under relatively mild conditions.

graph TD;

A[3,5-Dichloro-N-methylbenzylamine hydrochloride] -- "Debenzylation" --> B(N-Methyl-3,5-dichloroaniline);

B -- "Demethylation" --> C(3,5-Dichloroaniline);

end

Synthetic route to Iprodione.

3.1.1. Experimental Protocol: Synthesis of N-(3,5-Dichlorophenyl)glycine

Materials:

-

3,5-Dichloroaniline

-

Chloroacetyl chloride

-

Sodium hydroxide

-

Water

-

Hydrochloric acid

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 3,5-dichloroaniline (1 equivalent) in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath and slowly add chloroacetyl chloride (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-chloro-N-(3,5-dichlorophenyl)acetamide.

-

The crude acetamide is then subjected to rearrangement in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic solution to yield N-(3,5-Dichlorophenyl)glycine.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain N-(3,5-Dichlorophenyl)glycine.

Quantitative Data:

Parameter Value Typical Yield 75-85% Purity >97% (after recrystallization)

3.1.2. Experimental Protocol: Synthesis of Iprodione

Materials:

-

N-(3,5-Dichlorophenyl)glycine

-

Isopropyl isocyanate

-

Thionyl chloride or oxalyl chloride

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Triethylamine or other suitable base

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Convert N-(3,5-Dichlorophenyl)glycine to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an anhydrous solvent.

-

In a separate flask, dissolve the acid chloride in an anhydrous solvent and cool in an ice bath.

-

Slowly add isopropyl isocyanate (1 equivalent) to the solution.

-

Add a base, such as triethylamine, to facilitate the reaction.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

The intermediate N-(3,5-dichlorophenyl)-N'-(isopropyl)urea-N-acetyl chloride undergoes cyclization upon heating to form the hydantoin ring of Iprodione.

-

After the reaction, the mixture is worked up by washing with water and brine.

-

The organic layer is dried and the solvent is removed to yield crude Iprodione.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data:

Parameter Value Typical Yield 70-80% Purity >98% (after purification) Melting Point Approximately 136 °C

Synthesis of Vinclozolin

Vinclozolin is another important dicarboximide fungicide. Its synthesis from 3,5-dichloroaniline can be achieved through a multi-step process involving the reaction with methyl vinyl ketone and sodium cyanide, followed by treatment with phosgene.

Synthetic route to Vinclozolin.

3.2.1. Experimental Protocol: Synthesis of Vinclozolin

Materials:

-

3,5-Dichloroaniline

-

Methyl vinyl ketone

-

Sodium cyanide

-

Phosgene (or a phosgene equivalent like triphosgene)

-

Suitable solvent (e.g., toluene)

-

Reaction vessel suitable for handling phosgene

Procedure:

-

React 3,5-dichloroaniline with methyl vinyl ketone and sodium cyanide to form a cyanohydrin intermediate.

-

Hydrolyze the nitrile group of the cyanohydrin to a carboxylic acid.

-

The resulting intermediate is then reacted with phosgene (or a safer equivalent) to form the oxazolidinedione ring of Vinclozolin. This step should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene.

-

The crude product is isolated and purified by recrystallization.

Quantitative Data:

Parameter Value Typical Yield 60-75% Purity >97% (after purification)

Synthesis of Procymidone

Procymidone is a systemic fungicide effective against a range of plant diseases. It is synthesized from 3,5-dichloroaniline by reaction with 1,2-dimethylcyclopropane-1,2-dicarbonyl dichloride.

Synthetic route to Procymidone.

3.3.1. Experimental Protocol: Synthesis of Procymidone

Materials:

-

3,5-Dichloroaniline

-

1,2-Dimethylcyclopropane-1,2-dicarbonyl dichloride

-

Anhydrous solvent (e.g., toluene)

-

Base (e.g., triethylamine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 3,5-dichloroaniline (1 equivalent) in an anhydrous solvent.

-

Add a base, such as triethylamine, to the solution.

-

Slowly add 1,2-dimethylcyclopropane-1,2-dicarbonyl dichloride (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The reaction mixture is then worked up by washing with water and brine.

-

The organic layer is dried, and the solvent is removed to yield crude Procymidone.

-

Purify the product by recrystallization.

Quantitative Data:

Parameter Value Typical Yield 75-85% Purity >98% (after purification)

Mode of Action of Dicarboximide Fungicides

Dicarboximide fungicides, including Iprodione, Vinclozolin, and Procymidone, primarily act by inhibiting the germination of fungal spores and the growth of fungal mycelium. Their mode of action is believed to involve the inhibition of triglyceride synthesis and/or the disruption of cell membrane function. Specifically, they are thought to interfere with the NADH-cytochrome c reductase enzyme system, which is crucial for lipid and membrane synthesis in fungi. This disruption of cellular processes ultimately leads to the death of the fungal pathogen.

Signaling pathway showing the mode of action of dicarboximide fungicides.

Conclusion

3,5-Dichloro-N-methylbenzylamine hydrochloride is a valuable and versatile precursor in the agrochemical industry. Through a straightforward debenzylation and subsequent demethylation, it provides access to the critical intermediate 3,5-dichloroaniline. This intermediate is the cornerstone for the synthesis of several economically important dicarboximide fungicides, including Iprodione, Vinclozolin, and Procymidone. The synthetic routes and experimental protocols detailed in this guide offer a comprehensive resource for researchers and professionals involved in the development and manufacturing of these essential crop protection agents. Understanding these synthetic pathways is crucial for optimizing production processes, ensuring high purity of the final products, and developing new and improved fungicidal compounds.

Molecular structure and characterization of 3,5-Dichloro-N-methylbenzylamine hydrochloride

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of 3,5-Dichloro-N-methylbenzylamine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

3,5-Dichloro-N-methylbenzylamine hydrochloride is a chlorinated derivative of N-methylbenzylamine. The presence of two chlorine atoms on the phenyl ring significantly influences its chemical and physical properties.

Molecular Structure:

Chemical Identifiers:

| Property | Value | Reference |

| IUPAC Name | 1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride | [1] |

| CAS Number | 90389-22-3 | [1] |

| Molecular Formula | C₈H₁₀Cl₃N | [1] |

| Molecular Weight | 226.53 g/mol | [1] |

| Canonical SMILES | CNCC1=CC(Cl)=CC(Cl)=C1.Cl | [1] |

| InChI Key | YMCOTVZJEIJWKV-UHFFFAOYSA-N | [1] |

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.6 - 2.8 | Singlet | 3H | N-CH₃ |

| ~ 4.0 - 4.2 | Singlet | 2H | Ar-CH₂ -N |

| ~ 7.4 - 7.6 | Multiplet | 3H | Aromatic protons |

| ~ 9.0 - 10.0 | Broad Singlet | 2H | NH₂ ⁺ (hydrochloride) |

Predicted ¹³C NMR Spectrum:

| Chemical Shift (ppm) | Assignment |

| ~ 33 - 36 | N-C H₃ |

| ~ 52 - 55 | Ar-C H₂-N |

| ~ 128 - 135 | Aromatic C H |

| ~ 135 - 138 | Aromatic C -Cl |

| ~ 138 - 142 | Aromatic quaternary C |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2800 - 3000 | C-H | Stretching (aliphatic) |

| 2400 - 2700 | N-H | Stretching (amine salt) |

| 1550 - 1600 | C=C | Stretching (aromatic) |

| 1400 - 1500 | C-H | Bending (aliphatic) |

| 1000 - 1200 | C-N | Stretching |

| 700 - 850 | C-Cl | Stretching |

Mass Spectrometry (MS)

In a mass spectrum, the molecule would likely fragment, with the most abundant ion corresponding to the free amine after the loss of HCl. The molecular ion peak of the free amine (C₈H₉Cl₂N) would be observed at m/z ≈ 190. The isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a key identifier.

Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of 3,5-Dichloro-N-methylbenzylamine hydrochloride are not detailed in readily available literature. However, a general synthetic and characterization workflow can be proposed based on standard organic chemistry techniques.

Proposed Synthesis Workflow

A plausible synthesis route involves the reductive amination of 3,5-dichlorobenzaldehyde with methylamine, followed by conversion to the hydrochloride salt.

Caption: Proposed synthesis and purification workflow for 3,5-Dichloro-N-methylbenzylamine hydrochloride.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed through a series of analytical techniques.

Caption: Standard workflow for the analytical characterization of a synthesized chemical compound.

Applications and Significance

As a chemical intermediate, 3,5-Dichloro-N-methylbenzylamine hydrochloride is valuable in the synthesis of more complex molecules. Its structural motifs are found in compounds developed for various biological activities. Its primary documented application is as a building block in the preparation of selective serotonin reuptake inhibitors (SSRIs) and other agents targeting the central nervous system. The hydrochloride salt form generally offers improved stability and solubility, which is advantageous for handling and subsequent chemical reactions.

References

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dichloro-N-methylbenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Dichloro-N-methylbenzylamine hydrochloride, focusing on its solubility and chemical stability. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies and expected behaviors based on the chemical structure and data from analogous compounds. It serves as a foundational resource for researchers initiating studies with this molecule, offering detailed experimental protocols for characterization and structured data presentation formats. The hydrochloride salt form of 3,5-Dichloro-N-methylbenzylamine is intended to enhance stability and solubility compared to the free base, facilitating its handling and application in research and development.[1]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride | [2] |

| Molecular Formula | C₈H₁₀Cl₃N | [2] |

| Molecular Weight | 226.53 g/mol | [2] |

| CAS Number | 90389-22-3 | [2] |

| Canonical SMILES | CNCC1=CC(Cl)=CC(Cl)=C1.Cl | [2] |

Solubility Profile

It is anticipated that the compound will have good solubility in polar protic solvents such as water and alcohols, and limited solubility in nonpolar organic solvents. The bulky dichlorophenyl group may limit the extent of aqueous solubility compared to non-substituted benzylamine hydrochlorides.[1]

Recommended Experimental Protocol for Equilibrium Solubility Determination

This protocol is based on the shake-flask method, a widely accepted technique for determining equilibrium solubility.

Materials:

-

3,5-Dichloro-N-methylbenzylamine hydrochloride

-

Purified water (e.g., Milli-Q or equivalent)

-

Standard buffer solutions (pH 1.2, 4.5, 6.8)

-

Organic solvents for testing (e.g., Ethanol, Methanol, DMSO, Acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of 3,5-Dichloro-N-methylbenzylamine hydrochloride to a series of vials. A visual excess of solid should be present.

-

Add a known volume of each solvent (e.g., water, buffers, organic solvents) to the respective vials.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand, permitting the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.

-

For buffered solutions, measure the pH of the saturated solution at the end of the experiment.

Anticipated Solubility Data Table

| Solvent | Temperature (°C) | Expected Solubility (mg/mL) |

| Water | 25 | Moderately Soluble |

| pH 1.2 Buffer | 37 | Soluble |

| pH 4.5 Buffer | 37 | Soluble |

| pH 6.8 Buffer | 37 | Moderately Soluble |

| Ethanol | 25 | Soluble |

| Methanol | 25 | Soluble |

| DMSO | 25 | Freely Soluble |

| Acetonitrile | 25 | Slightly Soluble |

| Dichloromethane | 25 | Sparingly Soluble |

Stability Profile

The stability of 3,5-Dichloro-N-methylbenzylamine hydrochloride is a critical parameter for its storage, handling, and use in experimental settings. Benzylamines can be susceptible to degradation through oxidation and photolysis.[5] The hydrochloride salt form generally offers improved stability over the free base.

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are typically conducted according to ICH Q1A(R2) guidelines.[6][7]

Recommended Experimental Protocol for Forced Degradation:

This protocol outlines the conditions for subjecting the compound to various stressors.

Materials:

-

3,5-Dichloro-N-methylbenzylamine hydrochloride

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at an elevated temperature. Collect and neutralize samples as in the acid hydrolysis study.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, and collect samples at various intervals.

-

Thermal Degradation: Place the solid compound in a temperature-controlled oven at a high temperature (e.g., 80°C). Analyze the solid at specified time points.

-

Photostability: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be shielded from light.

-

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (MS) detection to identify degradation products.

Potential Degradation Pathways

Based on the chemistry of benzylamines, potential degradation pathways include:

-

Oxidation: The benzylic carbon and the amine are susceptible to oxidation, which could lead to the formation of the corresponding imine, aldehyde (3,5-dichlorobenzaldehyde), and carboxylic acid (3,5-dichlorobenzoic acid).[5][8]

-

Photodegradation: Exposure to UV light can induce complex degradation pathways, potentially leading to the formation of multiple photoproducts.

Anticipated Stability Data Summary

| Stress Condition | Temperature | Duration | Expected Degradation | Potential Products |

| 0.1 M HCl | 60°C | 24 hours | Minor to Moderate | Hydrolysis products |

| 0.1 M NaOH | 60°C | 24 hours | Moderate to Significant | Base-catalyzed degradation products |

| 3% H₂O₂ | Room Temp | 24 hours | Significant | Oxidative products (imine, aldehyde, acid) |

| Solid State | 80°C | 7 days | Minor | Thermally induced degradation products |

| Photolytic | ICH Q1B | - | Moderate | Photodegradation products |

Analytical Methodology

A stability-indicating HPLC-UV method is crucial for the accurate quantification of 3,5-Dichloro-N-methylbenzylamine hydrochloride and its degradation products.

Recommended HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with a buffer modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is recommended to ensure good peak shape for the amine.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: UV detection at an appropriate wavelength (e.g., 210 nm or 256 nm, typical for benzylamines).[9][10]

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Visualizations

Experimental Workflow for Solubility and Stability Assessment

Caption: General workflow for the solubility and stability testing of a new chemical entity.

Logical Flow for Forced Degradation Study

Caption: Logical workflow for a forced degradation study of an active pharmaceutical ingredient (API).

Conclusion

3,5-Dichloro-N-methylbenzylamine hydrochloride is a compound for which detailed public data on solubility and stability is scarce. This guide provides a framework for researchers to systematically characterize these critical properties. By following the outlined experimental protocols for solubility determination and forced degradation studies, scientists can generate the necessary data to inform formulation development, define appropriate storage conditions, and ensure the integrity of the compound in their research. The provided workflows and anticipated data tables serve as a practical starting point for these investigations.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Stability Testing ICH Guidelines | LSC Group® [lscgroupllc.com]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. mastercontrol.com [mastercontrol.com]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 9. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 10. Benzylamine | SIELC Technologies [sielc.com]

The Synthetic Pathways to Serotonin's Gatekeepers: A Technical Guide to the Starting Materials of SSRIs

For Researchers, Scientists, and Drug Development Professionals

Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone in the pharmacological management of depressive and anxiety disorders. Their mechanism, the targeted inhibition of the serotonin transporter (SERT), has been a focal point of medicinal chemistry for decades. This technical guide provides an in-depth exploration of the foundational starting materials and synthetic routes for the leading SSRIs: fluoxetine, sertraline, paroxetine, citalopram, escitalopram, and fluvoxamine. This document details the core chemical frameworks and methodologies that underpin the production of these critical therapeutic agents.

Core Starting Materials and Synthetic Intermediates

The synthesis of each SSRI begins from distinct and readily available chemical precursors. The selection of these starting materials is dictated by the desired final molecular architecture and the efficiency of the subsequent chemical transformations. The following table summarizes the primary starting materials for the synthesis of major SSRIs.

| SSRI | Starting Material(s) | Key Intermediate(s) |

| Fluoxetine | 3-Dimethylaminopropiophenone[1], 4-Chlorobenzotrifluoride[1][2], Benzaldehyde[3], Allyl Bromide[3] | N-methyl-3-phenyl-3-hydroxypropylamine, 1-Phenylbut-3-en-1-ol |

| Sertraline | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (Sertralone)[4], 3,4-Dichlorocinnamic acid[5] | Schiff base of sertralone, Iodoimine intermediate |

| Paroxetine | p-Fluorobenzaldehyde[6], Methyl Acetate[6], Methyl Cyanoacetate[6], N-Methylparoxetine[7][8] | Dimethyl 2-cyano-3-(4-fluorophenyl)glutarate, Paroxetine-N-phenyl carbamate |

| Citalopram | 5-Bromophthalide[9][10], 4-Chloro-1-(4-fluorophenyl)butan-1-one[11] | 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane, 4-(Dimethylamino)-1-(4-fluorophenyl)butan-1-one |

| Escitalopram | 5-Cyanophthalide, (R)-citalopram | Diol intermediates, Stereisomeric salts for resolution |

| Fluvoxamine | 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone[12], 4-Trifluoromethylbenzonitrile[13] | 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime |

Synthetic Pathways and Methodologies

The following sections provide a detailed overview of the synthetic routes and experimental protocols for each major SSRI.

Fluoxetine Synthesis

The synthesis of fluoxetine can be achieved through various routes, with a common pathway involving the condensation of a substituted phenoxypropylamine.

Synthetic Pathway of Fluoxetine

Caption: A common synthetic route to Fluoxetine.

Experimental Protocol: Synthesis of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine [2]

-

Synthesis of (±)-3-(dimethylamino)-1-phenylpropanol: 2.00 g of 3-dimethylaminopropiophenone hydrochloride is reduced. (Note: The original lab procedure cited uses a pre-synthesized alcohol, but reduction with NaBH4 is a standard method).

-

SNAr Reaction: To a 100 mL round-bottom flask containing the synthesized alcohol, add 4 mL of 4-chlorobenzotrifluoride and 30 mL of dimethylacetamide.

-

With stirring, add 30 mL of 1.0 M potassium tert-butoxide in tert-butyl alcohol.

-

The mixture is slowly distilled with stirring over 15-20 minutes until the temperature of the refluxing solvent mixture reaches 150 °C.

-

The resulting product is N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (NMP), a direct precursor to fluoxetine.

Sertraline Synthesis

The industrial synthesis of sertraline often starts from sertralone, involving a reductive amination step.

Synthetic Pathway of Sertraline

Caption: Industrial synthesis of Sertraline from Sertralone.

Experimental Protocol: Hydrogenation of Sertraline-1-imine [4]

-

Reaction Setup: Charge a reaction vessel with 50 g of the ketimine (Schiff base of sertralone), 300 ml of methanol, 0.15 g (wet basis) of Raney Nickel, and 12.5 ml of Dichloromethane (DCM).

-

Hydrogenation: Hydrogenate the mixture at a pressure of 5 to 6 kg/cm ² for 6 to 7 hours at approximately 28 to 30 °C.

-

Work-up: Remove the catalyst by filtration and wash the filter cake with 50 ml of methanol.

-

Salt Formation: The resulting sertraline racemate free base is then treated with hydrochloric acid to precipitate the hydrochloride salt.

Paroxetine Synthesis

A key strategy for paroxetine synthesis involves the construction of the piperidine ring system.

Synthetic Pathway of Paroxetine

Caption: Synthesis of a key piperidine intermediate for Paroxetine.

Experimental Protocol: Preparation of Dimethyl 2-cyano-3-(4-fluorophenyl)glutarate [6]

-

Cinnamate Formation: Methyl p-fluorocinnamate is prepared from p-fluorobenzaldehyde and methyl acetate in the presence of sodium methoxide.

-

Michael Addition: Methyl cyanoacetate is successively added to the reaction mixture to afford dimethyl 2-cyano-3-(4-fluorophenyl)glutarate. The reported yield from p-fluorobenzaldehyde is 79%.

Citalopram and Escitalopram Synthesis

Citalopram synthesis often starts from a phthalide derivative. Escitalopram, the (S)-enantiomer, is typically obtained through chiral resolution or asymmetric synthesis.

Synthetic Pathway of Citalopram

Caption: A common synthetic route to Citalopram.

Experimental Protocol: Synthesis of Citalopram from 5-Bromophthalide [10][14]

-

Grignard Reactions: 5-Bromophthalide undergoes two successive Grignard reactions. The first is with 4-fluorophenyl magnesium bromide, and the second is with N,N-dimethylaminopropyl magnesium chloride to form a diol intermediate.

-

Cyclization: The diol intermediate is subjected to an acid-catalyzed dehydration and cyclization to form the phthalane ring.

-

Cyanation: The 5-bromo group is displaced by a cyano group using copper(I) cyanide in a solvent like dimethylformamide (DMF) under reflux to yield citalopram.

The production of Escitalopram requires a stereoselective approach. This can be achieved by:

-

Chiral Resolution: Racemic citalopram is separated into its enantiomers using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization.

-

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries during the synthesis to favor the formation of the (S)-enantiomer. Recent developments have focused on stereoselective reduction of key ketone intermediates or asymmetric addition of organometallic reagents.

Fluvoxamine Synthesis